Retinyl acetate

Übersicht

Beschreibung

Retinol acetate, also known as retinyl acetate or vitamin A acetate, is a natural form of vitamin A. It is the acetate ester of retinol and is commonly used in dietary supplements and fortified foods. Retinol acetate has potential antineoplastic and chemopreventive activities . It is recognized as generally safe for use in food fortification in the United States .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Retinylacetat kann durch Veresterung von Retinol mit Essigsäure oder Essigsäureanhydrid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung von Retinol zu Retinylacetat zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Retinylacetat durch einen ähnlichen Veresterungsprozess, jedoch in größerem Maßstab, hergestellt. Das Verfahren beinhaltet die Verwendung von hochreinem Retinol und Essigsäure oder Essigsäureanhydrid. Die Reaktion wird in großen Reaktoren durchgeführt, wobei Temperatur und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Retinylacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Retinylacetat kann zu Retinsäure, einer biologisch aktiven Form von Vitamin A, oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen wieder zu Retinol reduziert werden.

Substitution: Die Acetylgruppe kann durch andere funktionelle Gruppen ersetzt werden, um verschiedene Retinoid-Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Acetylgruppe zu ersetzen, abhängig vom gewünschten Produkt.

Wichtigste gebildete Produkte

Retinsäure: Durch Oxidation gebildet.

Retinol: Durch Reduktion gebildet.

Retinoid-Derivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Retinylacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese verschiedener Retinoidverbindungen verwendet.

Biologie: Wird für seine Rolle bei der Zelldifferenzierung und -proliferation untersucht.

Medizin: Wird für sein Potenzial in der Krebsvorbeugung und -behandlung sowie für seine Verwendung in der Dermatologie zur Behandlung von Hauterkrankungen wie Akne und Photoaging untersucht

Industrie: Wird in der Formulierung von Kosmetikprodukten aufgrund seiner Anti-Aging-Eigenschaften verwendet.

Wirkmechanismus

Retinylacetat entfaltet seine Wirkung, indem es im Körper zu Retinsäure umgewandelt wird. Retinsäure bindet an Kernrezeptoren, die als Retinsäure-Rezeptoren (RARs) und Retinoid-X-Rezeptoren (RXRs) bekannt sind. Diese Rezeptoren regulieren die Transkription von Genen, die an der Zelldifferenzierung, -proliferation und -Apoptose beteiligt sind. Die Aktivierung dieser Rezeptoren führt zu verschiedenen biologischen Wirkungen, darunter die Förderung der Hautgesundheit und die Hemmung des Wachstums von Krebszellen .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Retinyl acetate is primarily recognized for its benefits in skin health, particularly in anti-aging treatments and the management of skin disorders.

Anti-Aging Treatments

This compound is used in topical formulations aimed at reducing signs of aging. It functions by promoting cell turnover and enhancing collagen production, leading to improved skin texture and reduced wrinkles. A review highlighted the effectiveness of various retinoids, including this compound, in enhancing skin appearance through both conventional and nanoformulated products .

Key Findings:

- This compound can improve skin hydration and elasticity.

- Nanoformulations of retinoids may enhance penetration and efficacy compared to traditional formulations.

Treatment of Skin Disorders

This compound is utilized in treating conditions such as acne and psoriasis. Its mechanism involves modulating keratinocyte differentiation and reducing inflammation.

Case Study:

A study demonstrated that topical retinoids, including this compound, significantly improved acne lesions compared to placebo treatments. Patients reported a reduction in both inflammatory and non-inflammatory acne lesions after 12 weeks of treatment .

Oncological Applications

This compound has shown promise in cancer prevention, particularly in mammary carcinogenesis.

Inhibition of Mammary Carcinogenesis

Research indicates that this compound can inhibit the development of mammary tumors induced by carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA) and N-methyl-N-nitrosourea (NMU). In animal models, administration of this compound resulted in a significant reduction in tumor incidence .

Table 1: Effects of this compound on Mammary Carcinogenesis

Nutritional Applications

This compound plays a crucial role in addressing vitamin A deficiency, especially in populations at risk.

Vitamin A Supplementation

As a source of preformed vitamin A, this compound is included in dietary supplements and fortified foods to combat deficiency-related health issues such as night blindness and immune dysfunction.

Key Findings:

- Studies have shown that supplementation with this compound improves serum retinol levels significantly among deficient populations .

- The European Food Safety Authority (EFSA) has established upper intake levels for preformed vitamin A to ensure safety while addressing deficiency .

Toxicity Studies

Research indicates that high doses of this compound can cause adverse effects, particularly in pregnant women and children. The EFSA has proposed intake limits to minimize risks associated with hypervitaminosis A .

Table 2: Safety Assessment of this compound

Wirkmechanismus

Retinol acetate exerts its effects by being converted to retinoic acid in the body. Retinoic acid binds to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate the transcription of genes involved in cell differentiation, proliferation, and apoptosis. The activation of these receptors leads to various biological effects, including the promotion of skin health and the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Retinylacetat ist eine von mehreren Retinoidverbindungen, die aus Vitamin A gewonnen werden. Zu den ähnlichen Verbindungen gehören:

Retinol: Die Alkoholform von Vitamin A, die in Hautpflegeprodukten aufgrund ihrer Anti-Aging-Eigenschaften verwendet wird.

Retinsäure: Die oxidierte Form von Retinol, die in der Medizin zur Behandlung von Akne und bestimmten Leukämieformen verwendet wird.

Retinylpalmitat: Eine weitere Esterform von Retinol, die häufig in Kosmetikprodukten verwendet wird.

Retinylpropionat: Ein Retinolester, der in Hautpflegeformulierungen verwendet wird .

Einzigartigkeit

Retinylacetat ist einzigartig in seiner Balance aus Stabilität und biologischer Aktivität. Es ist stabiler als Retinol, kann aber im Körper leicht zu biologisch aktiver Retinsäure umgewandelt werden. Dies macht es zu einer wertvollen Verbindung sowohl für die Nahrungsergänzung als auch für topische Anwendungen .

Biologische Aktivität

Retinyl acetate, a synthetic derivative of vitamin A, is an ester formed from retinol and acetic acid. It is recognized for its stability compared to retinol and is utilized in various applications, particularly in dermatology and nutrition. This article explores the biological activities of this compound, focusing on its metabolism, physiological effects, and therapeutic potential.

This compound is metabolized in the body to retinol and subsequently to active retinoids, such as retinoic acid. The conversion process involves hydrolysis by enzymes such as retinol ester hydrolase, which releases retinol that can then be oxidized to retinoic acid. This metabolic pathway is crucial for the biological activity of this compound, as retinoic acid is the form responsible for many of its physiological effects.

| Compound | Metabolite | Enzymatic Process |

|---|---|---|

| This compound | Retinol | Hydrolysis by esterases |

| Retinol | Retinoic Acid | Oxidation by alcohol dehydrogenases |

Vision and Photoreceptor Function

Research has demonstrated that this compound plays a significant role in visual health. A study indicated that long-term administration of 9-cis-retinyl acetate improved rod and cone visual functions in mice. This compound enhanced dark adaptation and increased the regeneration of rhodopsin, a light-sensitive receptor protein essential for vision.

- Study Findings:

Skin Health and Dermatological Applications

This compound is widely used in skincare products due to its ability to promote cell turnover and improve skin texture. It has been shown to influence keratinocyte differentiation and proliferation. In organ culture studies, treatment with this compound transformed keratinized epidermal tissue into mucus-producing tissue, suggesting its potential in treating skin disorders .

- Effects on Skin:

Nutritional Supplementation

This compound serves as a dietary supplement to combat vitamin A deficiency. Its efficacy in improving serum retinol levels has been documented through relative dose-response tests. In clinical studies, supplementation with this compound resulted in significant increases in serum retinol concentrations among populations at risk for deficiency .

- Clinical Study Highlights:

Cancer Prevention

Retinoids, including this compound, have been studied for their chemopreventive properties. They may inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. Long-term administration of retinoids has shown promise in reducing tumor incidence in animal models .

Eigenschaften

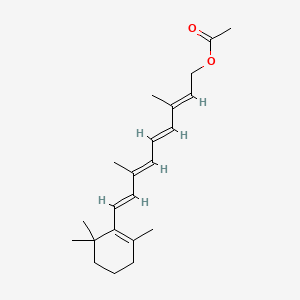

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-QHLGVNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021240 | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-47-9, 64536-04-5 | |

| Record name | Retinol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, acetate, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064536045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LE3D9D6OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.